ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry . These include an indole ring, a thiophene ring, and amide linkages. Compounds with these features often exhibit biological activity .
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups. The indole and thiophene rings are aromatic, meaning they have a special stability due to delocalized electrons .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple aromatic rings and amide linkages would likely make it relatively polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Anticancer Activity
Research by Abdel-Motaal, Alanzy, and Asem (2020) explored the synthesis of new heterocycles using Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a building block. The compounds synthesized displayed potent anticancer activity against colon HCT-116 human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020).
Heterocyclic Synthesis
Mohareb et al. (2004) reported the preparation of Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates and their reactivity toward active methylene reagents to produce pyran, pyridine, and pyridazine derivatives (Mohareb et al., 2004).
Heterocyclization Reactions
Wardaman (2000) described the reactivity of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with various reagents, leading to the synthesis of fused heterocyclic systems (Wardaman, 2000).
Synthesis of Benzo[b]thiophene Derivatives
Datta and De (1989) worked on synthesizing benzo[b]thiophene derivatives with good yields, providing a facile entry into the thieno[2,3-g] indole system (Datta & De, 1989).
Antirheumatic Potential
Sherif and Hosny (2014) synthesized and characterized Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate complexes, showing significant antioxidant, analgesic, and anti-rheumatic effects (Sherif & Hosny, 2014).
Pharmacological Activities
Chapman et al. (1971) explored the synthesis of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate derivatives and their preliminary pharmacological studies (Chapman et al., 1971).
Antitumor Evaluation
Shams et al. (2010) conducted a study on the antitumor activities of various synthesized heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, showing high inhibitory effects against several cancer cell lines (Shams et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[[2-[1-[2-[(2-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O4S2/c1-3-38-31(37)28-23-13-7-9-15-25(23)40-30(28)33-27(35)19-39-26-18-34(24-14-8-6-12-22(24)26)17-16-32-29(36)21-11-5-4-10-20(21)2/h4-6,8,10-12,14,18H,3,7,9,13,15-17,19H2,1-2H3,(H,32,36)(H,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAMFTOQVXAOOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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